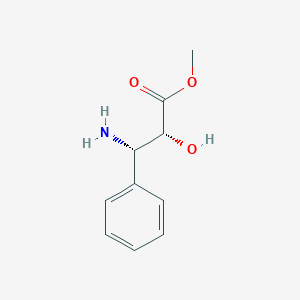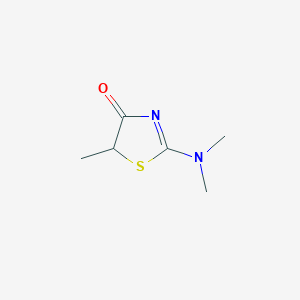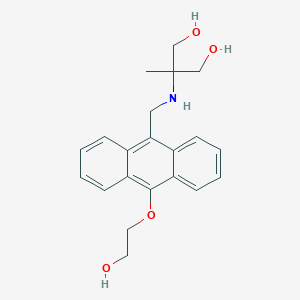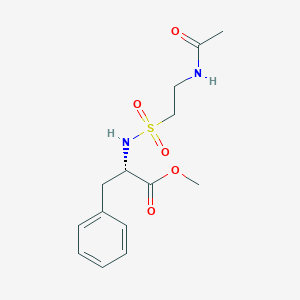
N-Acetyltaurylphenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyltaurylphenylalanine methyl ester, also known as Ac-Tyr-Tau-OCH3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid phenylalanine and is commonly used as a research tool to investigate various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-Acetyltaurylphenylalanine methyl ester is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. This compound has been shown to interact with a variety of enzymes and receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
N-Acetyltaurylphenylalanine methyl ester has been shown to have a variety of biochemical and physiological effects on the body. This compound has been shown to modulate the activity of enzymes involved in the synthesis and metabolism of neurotransmitters, as well as to affect the activity of certain receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Acetyltaurylphenylalanine methyl ester in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors. This allows researchers to investigate the role of these targets in various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-Acetyltaurylphenylalanine methyl ester. One area of interest is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of N-Acetyltaurylphenylalanine methyl ester involves the reaction of phenylalanine with acetic anhydride and taurine in the presence of a catalyst. This process results in the formation of the N-acetylated derivative of phenylalanine, which is then methylated to produce the final compound.
Wissenschaftliche Forschungsanwendungen
N-Acetyltaurylphenylalanine methyl ester has been used extensively in scientific research as a tool to investigate various biochemical and physiological processes. This compound has been shown to have a variety of effects on the body, including its ability to modulate the activity of certain enzymes and receptors.
Eigenschaften
CAS-Nummer |
126911-44-2 |
|---|---|
Produktname |
N-Acetyltaurylphenylalanine methyl ester |
Molekularformel |
C14H20N2O5S |
Molekulargewicht |
328.39 g/mol |
IUPAC-Name |
methyl (2S)-2-(2-acetamidoethylsulfonylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C14H20N2O5S/c1-11(17)15-8-9-22(19,20)16-13(14(18)21-2)10-12-6-4-3-5-7-12/h3-7,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1 |
InChI-Schlüssel |
LEKJONVDIDMJJX-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)NCCS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC |
SMILES |
CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Kanonische SMILES |
CC(=O)NCCS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Andere CAS-Nummern |
126911-44-2 |
Synonyme |
N-acetyltauryl-L-phenylalanine methyl ester N-acetyltaurylphenylalanine methyl ester N-ATPME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)



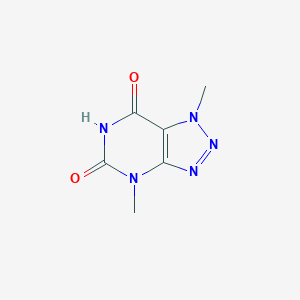
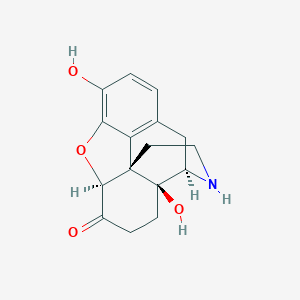
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
